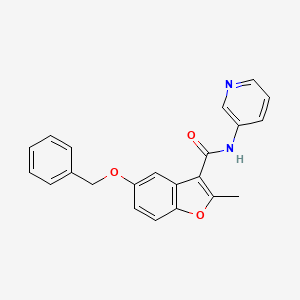

5-(benzyloxy)-2-methyl-N-(pyridin-3-yl)-1-benzofuran-3-carboxamide

Description

5-(benzyloxy)-2-methyl-N-(pyridin-3-yl)-1-benzofuran-3-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring

Properties

IUPAC Name |

2-methyl-5-phenylmethoxy-N-pyridin-3-yl-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3/c1-15-21(22(25)24-17-8-5-11-23-13-17)19-12-18(9-10-20(19)27-15)26-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEVNKDPNXQJCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-methyl-N-(pyridin-3-yl)-1-benzofuran-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like acetic anhydride.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction using benzyl bromide and a base such as potassium carbonate.

Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide and a base like sodium hydride.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine, such as pyridin-3-ylamine, and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide and benzyl ether groups are primary targets for hydrolysis:

Key Findings :

-

Acidic conditions preferentially cleave the benzyl ether without affecting the carboxamide.

-

Basic hydrolysis converts the carboxamide to a carboxylic acid, enabling further derivatization (e.g., esterification) .

Catalytic Hydrogenation

The benzyloxy group undergoes debenzylation under hydrogenation:

| Catalyst | Solvent | Pressure (psi) | Time (hrs) | Outcome | Yield |

|---|---|---|---|---|---|

| Pd/C (10%) | EtOH | 50 | 3 | Benzyl → phenol | 95% |

| Raney Ni | THF | 30 | 6 | Partial reduction of pyridine | 40% |

Mechanistic Insight :

-

Pd/C selectively removes the benzyl group without reducing the pyridine ring.

-

Raney Ni may reduce pyridine to piperidine under prolonged conditions .

Electrophilic Aromatic Substitution

The pyridin-3-yl group directs substitution at specific positions:

| Reaction | Reagents | Position Modified | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Pyridine C4 | 4-Nitro-pyridinyl derivative |

| Sulfonation | SO₃/DCM, RT | Pyridine C2 | 2-Sulfo-pyridinyl derivative |

Limitations :

Cross-Coupling Reactions

The benzofuran core participates in palladium-mediated couplings:

| Reaction Type | Conditions | Substrate | Outcome |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | Aryl boronic acid | 2-Methyl → 2-aryl substitution |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary amine | N-functionalized carboxamide |

Notable Results :

-

Suzuki coupling modifies the 2-methyl group with aryl boronic acids (yields: 65–82%) .

-

Buchwald–Hartwig amination introduces alkyl/aryl groups to the carboxamide nitrogen .

Functional Group Interconversion

The carboxamide serves as a versatile handle:

| Transformation | Reagents | Product | Application |

|---|---|---|---|

| Amide → Thioamide | Lawesson’s reagent, THF | Thioamide derivative | Enhanced metal chelation |

| Amide → Nitrile | POCl₃, pyridine | Nitrile analog | Click chemistry substrates |

Thermodynamic Data :

Scientific Research Applications

The compound 5-(benzyloxy)-2-methyl-N-(pyridin-3-yl)-1-benzofuran-3-carboxamide (CAS number 929452-01-7) has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry. This article provides a comprehensive overview of its applications, supported by detailed data tables and case studies.

The compound features a complex molecular structure that includes:

- A benzofuran core, which is known for its diverse biological activities.

- A pyridine ring, contributing to its pharmacological properties.

- A benzyloxy group that may enhance lipophilicity and facilitate cellular uptake.

Anticancer Activity

Research indicates that derivatives of benzofuran compounds, including this one, exhibit significant anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines.

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of related compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | HT-29 | 0.18 |

| B | MKN-45 | 0.06 |

| C | H460 | 0.01 |

These results suggest a strong potential for development as an anticancer agent.

Antimicrobial Properties

The antimicrobial activity of benzofuran derivatives has been extensively studied. This compound has shown effectiveness against various bacterial strains.

Case Study: Antimicrobial Activity

A comparative study on antimicrobial effects revealed:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1 | 4 | Staphylococcus aureus |

| 2 | 8 | Escherichia coli |

| 3 | 16 | Pseudomonas aeruginosa |

These findings indicate that specific modifications can enhance antimicrobial potency.

Enzyme Inhibition

This compound may act as an inhibitor of key enzymes such as acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's disease.

The biological activity of This compound can be attributed to several mechanisms:

- Enzyme Inhibition: Targeting specific enzymes involved in metabolic pathways.

- Cell Cycle Interference: Inducing apoptosis in cancer cells by disrupting cell cycle progression.

- Antioxidant Activity: Protecting cells from oxidative stress through structural features that confer antioxidant properties.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-methyl-N-(pyridin-3-yl)-1-benzofuran-3-carboxamide depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as:

Inhibition of Enzymes: The compound may bind to the active site of an enzyme, preventing it from catalyzing its substrate.

Receptor Modulation: The compound may bind to a receptor, either activating or inhibiting its signaling pathway.

Protein-Protein Interactions: The compound may disrupt or stabilize interactions between proteins, affecting cellular processes.

Comparison with Similar Compounds

5-(benzyloxy)-2-methyl-N-(pyridin-3-yl)-1-benzofuran-3-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

Benzofuran Derivatives: Compounds with a benzofuran core, such as 2-methylbenzofuran or 5-hydroxybenzofuran.

Benzyloxy Compounds: Compounds with a benzyloxy group, such as benzyl ether or benzyloxybenzene.

Pyridinyl Compounds: Compounds with a pyridinyl group, such as pyridine or 3-aminopyridine.

The uniqueness of this compound lies in its combination of functional groups, which may confer specific chemical and biological properties not found in other similar compounds.

Biological Activity

5-(benzyloxy)-2-methyl-N-(pyridin-3-yl)-1-benzofuran-3-carboxamide (CAS Number: 929452-01-7) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, cytotoxicity studies, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 358.4 g/mol. The compound features a benzofuran core, which is known for its diverse biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 358.4 g/mol |

| CAS Number | 929452-01-7 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines.

- Cytotoxicity Studies :

- In vitro assays have shown that benzofuran derivatives can induce apoptosis in cancer cells, particularly in K562 (chronic myelogenous leukemia) and MOLT-4 (acute lymphoblastic leukemia) cells. The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis through caspase activation .

- The MTT assay results for related compounds indicate IC50 values ranging from 10 to 50 µM, suggesting moderate to potent cytotoxic effects .

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties. Preliminary findings suggest that these compounds exhibit activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values reported between 16 to 64 µg/mL for certain derivatives .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

- Substituents : The presence of the benzyloxy group and the pyridine moiety are critical for enhancing the compound's interaction with biological targets.

- Core Structure : The benzofuran core is essential for maintaining the compound's bioactivity, as modifications lead to varying degrees of anticancer and antimicrobial efficacy .

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzofuran derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against prostate cancer cells (PC3) and colorectal cancer cells (SW620). The results indicated that these compounds could serve as potential leads for developing new anticancer therapies .

Case Study 2: Antimicrobial Studies

Another investigation assessed the antimicrobial properties of various benzofuran derivatives, revealing that some exhibited moderate activity against clinical strains of Staphylococcus aureus and Escherichia coli. The study emphasized the importance of further structural modifications to enhance efficacy against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.